molecular formula C15H17BrN2OS B2373497 2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 954592-64-4

2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2373497
CAS No.: 954592-64-4
M. Wt: 353.28
InChI Key: RLTWOAUSZUVMSH-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C15H17BrN2OS and its molecular weight is 353.28. The purity is usually 95%.
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Scientific Research Applications

Copper(I) Iodide-catalyzed Synthesis

Research indicates the significance of similar compounds in the synthesis of selective estrogen receptor modulators like Raloxifene and its analogs. The synthesis pathways of 2-amino-1-benzothiophenes are explored through methods that include reactions with bromophenyl precursors, showcasing the compound's role in creating pharmacologically relevant molecules (Petrov, Popova, & Androsov, 2015).

Crystal Structure Analysis

Structural analysis of thiophene-derivatives through spectral analysis and X-ray diffraction studies highlights the compound's relevance in understanding the molecular interactions and stability, crucial for designing drugs with specific biological activities (Sharma et al., 2016).

Intermolecular Interactions in Antipyrine-like Derivatives

The study of antipyrine derivatives, including bromo-benzamide compounds, through X-ray structure characterization and DFT calculations, reveals insights into the molecular interactions, providing a foundation for the development of new pharmaceuticals (Saeed et al., 2020).

Selective Quaternization of Methacrylate Residues

The selective quaternization of methacrylate residues in diblock copolymers, using similar bromo and dimethylamino compounds, demonstrates applications in creating novel cationic diblock copolymers with potential for drug delivery systems (Bütün, Armes, & Billingham, 2001).

Reactivity of N-thioamido Amidines

Exploring the reactivity of N-thioamido amidines with halogenated alkyl derivatives, including bromo compounds, provides insights into the synthesis of thiazoles, important in developing compounds with antimicrobial properties (Khilifi et al., 2008).

Properties

IUPAC Name

2-bromo-N-[2-(dimethylamino)-2-thiophen-3-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrN2OS/c1-18(2)14(11-7-8-20-10-11)9-17-15(19)12-5-3-4-6-13(12)16/h3-8,10,14H,9H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTWOAUSZUVMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1Br)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.